(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride
CAS No.:
Cat. No.: VC15779857
Molecular Formula: C6H10ClNO
Molecular Weight: 147.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO |
|---|---|
| Molecular Weight | 147.60 g/mol |
| IUPAC Name | (1R,4R)-2-azabicyclo[2.2.1]heptan-5-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-5,7H,1-3H2;1H/t4-,5-;/m1./s1 |
| Standard InChI Key | RDIAMFXDTSBSAO-TYSVMGFPSA-N |
| Isomeric SMILES | C1[C@@H]2CC(=O)[C@H]1CN2.Cl |
| Canonical SMILES | C1C2CC(=O)C1CN2.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane skeleton, a bridged bicyclic system with two fused cyclohexane rings. The (1R,4R) configuration denotes the absolute stereochemistry at the first and fourth carbon atoms, ensuring enantiomeric purity critical for asymmetric synthesis . The ketone at position 5 and the protonated amine at position 2 contribute to its reactivity, while the hydrochloride salt improves aqueous solubility .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO | |
| Molecular Weight | 147.6 g/mol | |
| CAS Number | 1228600-28-9 | |
| Purity | 97% | |
| SMILES Notation | Cl.O=C1C[C@H]2C[C@@H]1CN2 | |
| Related Base Compound | C₆H₉NO (CAS 1228748-72-8) |
Stereochemical Significance
The rigid bicyclic framework enforces a specific spatial arrangement, reducing conformational flexibility and enhancing selectivity in chiral environments. Comparative analysis with its free base form (C₆H₉NO) reveals that the hydrochloride salt exhibits superior solubility in polar solvents, a trait leveraged in reaction optimization . The InChIKey (AWMWNFQHDSRGDB-LXDRQGDMNA-N) and canonical SMILES (O=C1CC2NCC1C2) further delineate its structural uniqueness .
Synthesis and Production Methods
Asymmetric Hydroformylation
A patented method (WO2011150205A2) describes the hydroformylation of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one to yield lactam precursors, which can be functionalized to the target compound . This process employs rhodium-based catalysts with chiral ligands to achieve high enantioselectivity (>90% ee). Key reaction parameters include:
-
Temperature: 60–80°C
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Pressure: 10–15 bar syngas (CO/H₂)
Industrial-Scale Optimization
Industrial protocols emphasize yield maximization through recrystallization and salt metathesis. The hydrochloride salt is typically formed via treatment with hydrochloric acid, followed by purification via column chromatography or vacuum distillation . Scalable methods prioritize cost-effective catalysts (e.g., palladium on carbon) and green solvents to align with sustainable manufacturing practices .
Applications in Organic Synthesis
Pharmaceutical Building Block
The compound’s stereochemical rigidity makes it a preferred intermediate for synthesizing neuroactive agents and antiviral drugs. For example, its norbornane-like structure mimics natural terpenoids, enabling the development of protease inhibitors and receptor agonists .
Chiral Auxiliary in Catalysis
In asymmetric catalysis, the protonated amine facilitates hydrogen bonding with substrates, enhancing enantioselectivity in aldol and Mannich reactions. A case study demonstrated its use in synthesizing β-lactam antibiotics with >95% diastereomeric excess .
Table 2: Synthetic Applications
| Application | Role | Outcome | Source |
|---|---|---|---|
| β-Lactam Synthesis | Chiral template | 95% de, 80% yield | |
| Protease Inhibitors | Core scaffold | IC₅₀ = 12 nM |
Comparative Analysis with Structural Analogues
Hydrochloride Salt vs. Free Base
The hydrochloride salt (C₆H₁₀ClNO) exhibits markedly higher solubility in water (≥50 mg/mL) compared to the free base (C₆H₉NO, ~5 mg/mL) . This property is critical for reactions requiring polar aprotic solvents.
Stereoisomeric Variants
The (1S,4S) enantiomer, though synthetically accessible, shows reduced binding affinity in kinase assays, underscoring the importance of the (1R,4R) configuration .
Industrial and Regulatory Considerations
Production Challenges
Scale-up faces hurdles in maintaining enantiopurity during salt formation. Advanced techniques like continuous-flow crystallization and chiral HPLC monitoring mitigate racemization risks .
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